![molecular formula C18H16O6 B2933238 (Z)-methyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 620546-48-7](/img/structure/B2933238.png)
(Z)-methyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
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Overview
Description
This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The compound contains a furan ring, which is a heterocyclic ring with oxygen and unsaturation. This could potentially have implications for the compound’s reactivity .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, compounds with similar structures often undergo reactions at the ester group or the furan ring .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific structure of the compound. Ester compounds often have pleasant smells and are frequently found in fragrances and flavorings .Scientific Research Applications
Structural Analysis and Molecular Interactions
Research on compounds with similar structural frameworks, such as benzofuran derivatives and furan-containing molecules, highlights their complex interactions and potential for forming diverse molecular architectures. For instance, studies on the crystal structure of compounds like Dabigatran etexilate tetrahydrate demonstrate the intricate hydrogen bonding patterns and molecular orientations that can influence the physical and chemical properties of these molecules (Hong-qiang Liu et al., 2012). Such detailed structural analyses are crucial for understanding the reactivity and stability of complex organic molecules in various environments.
Synthetic Methodologies and Chemical Reactions
The synthesis and reactions of benzofuran and furan derivatives have been a significant area of interest. Research involving the reactions of 3-oxo-2,3-dihydrobenzofuran with alkyl 2-cyano-3-alkoxypropenoate provides insight into the synthesis of pyran derivatives, showcasing the versatility of these compounds in organic synthesis (J. Mérour & F. Cossais, 1991). Such methodologies are fundamental for developing novel compounds with potential applications in drug design and material science.
Photostability and Photochemical Properties
The study of photostability and photochemical properties of compounds related to 2-hydroxy-5-methylbenzophenone (Z)-oxime reveals insights into the behavior of furan and benzofuran derivatives under UV light exposure (E. Krzyżanowska & A. Olszanowski, 1994). Understanding these properties is essential for applications in photopharmacology and the development of light-sensitive materials.
Coordination Polymers and Material Science
Research on Zn(II)/Cd(II)-based metal-organic frameworks (MOFs) utilizing semi-rigid ligands and bis-imidazole ligands highlights the potential of furan and benzofuran derivatives in constructing materials with desirable gas adsorption and luminescence properties (Dashuai Zhang et al., 2018). These findings underscore the importance of such compounds in developing new materials for environmental and sensing applications.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-10-4-5-12(22-10)9-16-17(19)14-7-6-13(8-15(14)24-16)23-11(2)18(20)21-3/h4-9,11H,1-3H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWQLZSHQXSGGM-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate |
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